

Physical and chemical properties of 2-Ethyl-4-methylpentanal

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Compound of Interest

Compound Name: 2-Ethyl-4-methylpentanal

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An In-depth Technical Guide to 2-Ethyl-4-methylpentanal

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Ethyl-4-methylpentanal**, tailored for researchers, scientists, and professionals in drug development. This document details the compound's characteristics, methods for its synthesis and purification, and analytical procedures, presented with clarity and precision to support advanced research and application.

Compound Identity and Structure

IUPAC Name: **2-Ethyl-4-methylpentanal**^[1] CAS Number: 10349-95-8^[1] Molecular Formula: C₈H₁₆O^[1] Canonical SMILES: CCC(CC(C)C)C=O^[1] InChI Key: RASFNDNSLQUKNY-UHFFFAOYSA-N^[1]

The structure of **2-Ethyl-4-methylpentanal** features a pentanal backbone with an ethyl group at the second carbon and a methyl group at the fourth carbon.

Physical and Chemical Properties

The known physical and chemical properties of **2-Ethyl-4-methylpentanal** are summarized in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

Property	Value	Source
Molecular Weight	128.21 g/mol	[1][2]
Boiling Point	156.7 °C at 760 mmHg	[2][3]
Density	0.808 g/cm ³	[2][3]
Melting Point	Not Available	[3]
Flash Point	48 °C	[2][3]
Vapor Pressure	2.85 mmHg at 25 °C	[2]
Refractive Index	1.408	[2]
LogP (Predicted)	2.3	[1]
Solubility	No experimental data available. The predicted LogP value suggests low solubility in water and good solubility in organic solvents.	

Spectral Data

Experimental spectral data for **2-Ethyl-4-methylpentanal** is not readily available in public databases. Therefore, predicted spectral data is provided below to assist in the characterization of the compound.

Predicted ¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show signals corresponding to the different types of protons in the molecule. Key expected shifts include:

- A signal for the aldehydic proton in the region of 9.4-9.9 ppm.
- Signals for the protons on the ethyl and methyl groups, and the pentanal backbone, in the upfield region (0.8-2.5 ppm).

Predicted ¹³C NMR Spectrum

The carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectrum will show distinct signals for each of the eight carbon atoms in the molecule, as they are all in unique chemical environments. Key expected shifts include:

- A signal for the carbonyl carbon of the aldehyde group in the downfield region, typically between 190-205 ppm.
- Signals for the aliphatic carbons of the ethyl, methyl, and pentanal chain in the upfield region (10-60 ppm).

Predicted Infrared (IR) Spectrum

The Infrared (IR) spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

- A strong C=O stretching vibration for the aldehyde at approximately $1720\text{--}1740\text{ cm}^{-1}$.
- C-H stretching vibrations for the aldehyde proton around 2720 cm^{-1} and 2820 cm^{-1} .
- C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Predicted Mass Spectrum Fragmentation

In a mass spectrum, **2-Ethyl-4-methylpentanal** (molecular weight 128.21) is expected to show a molecular ion peak (M^+) at $m/z = 128$. Key fragmentation patterns for aldehydes include alpha-cleavage and McLafferty rearrangement, which would lead to characteristic fragment ions.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **2-Ethyl-4-methylpentanal** are provided below. These are based on general methods for aldehydes and have been adapted for this specific compound.

Synthesis of 2-Ethyl-4-methylpentanal

A common method for the synthesis of aldehydes is the oxidation of primary alcohols.^[4] An alternative approach for synthesizing α -alkylated aldehydes is through the direct alkylation of a

simpler aldehyde.[5][6]

Method: Oxidation of 2-Ethyl-4-methylpentan-1-ol

This procedure involves the oxidation of the corresponding primary alcohol, 2-Ethyl-4-methylpentan-1-ol, using a mild oxidizing agent like Pyridinium chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid.[7]

Materials:

- 2-Ethyl-4-methylpentan-1-ol
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Ethyl-4-methylpentan-1-ol in anhydrous DCM.
- Add PCC to the solution in one portion while stirring.
- Allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
- Wash the silica gel pad with additional diethyl ether.
- Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-Ethyl-4-methylpentanal**.
- Further purification can be achieved by distillation or column chromatography.

Purification of 2-Ethyl-4-methylpentanal

A highly effective method for purifying aldehydes from non-aldehydic impurities is through the formation of a bisulfite adduct, which is water-soluble and can be easily separated.[\[2\]](#)[\[3\]](#)[\[8\]](#)

Method: Sodium Bisulfite Extraction

Materials:

- Crude **2-Ethyl-4-methylpentanal**
- Methanol or Tetrahydrofuran (THF)
- Saturated aqueous sodium bisulfite solution
- Diethyl ether or other suitable organic solvent
- 5 M Sodium hydroxide solution

Procedure:

- Dissolve the crude **2-Ethyl-4-methylpentanal** in a minimal amount of a water-miscible solvent like methanol or THF.[\[3\]](#)
- Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously for several minutes.[\[9\]](#)
- Transfer the mixture to a separatory funnel, add diethyl ether and water, and shake.
- Separate the aqueous layer containing the bisulfite adduct of the aldehyde.
- To recover the aldehyde, treat the aqueous layer with a 5 M sodium hydroxide solution until it is strongly basic. This will regenerate the aldehyde.[\[3\]](#)

- Extract the regenerated aldehyde with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified **2-Ethyl-4-methylpentanal**.

Analytical Methods

Gas chromatography is a suitable method for the analysis of volatile aldehydes like **2-Ethyl-4-methylpentanal**.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions (General Example):

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 μ m), is suitable for separating aldehydes.
- Injector Temperature: 250 °C
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400

Sample Preparation:

- Prepare a dilute solution of the **2-Ethyl-4-methylpentanal** sample in a volatile organic solvent such as dichloromethane or hexane.

- Inject a 1 μ L aliquot of the sample into the GC-MS system.

Biological Activity and Applications

Currently, there is no specific information available in the scientific literature regarding the biological activity or signaling pathways of **2-Ethyl-4-methylpentanal**. Its primary use is in organic synthesis and as a research chemical.^[10]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis of **2-Ethyl-4-methylpentanal** via oxidation of the corresponding alcohol, followed by a bisulfite extraction purification step.

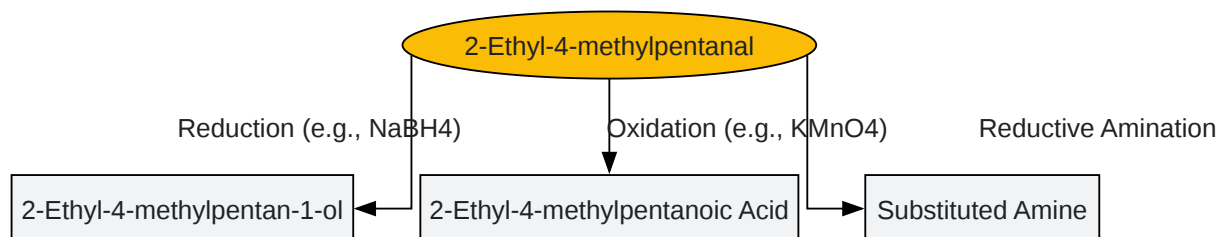


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Caption: Synthesis and Purification Workflow for **2-Ethyl-4-methylpentanal**.

Logical Relationship of Chemical Reactions

This diagram outlines the key chemical transformations involving **2-Ethyl-4-methylpentanal**, highlighting its role as a versatile intermediate.



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Caption: Key Chemical Reactions of **2-Ethyl-4-methylpentanal**.

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